

The Inhibitory Role of (-)-Sorgolactone in Shoot Branching: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Sorgolactone

Cat. No.: B12762389

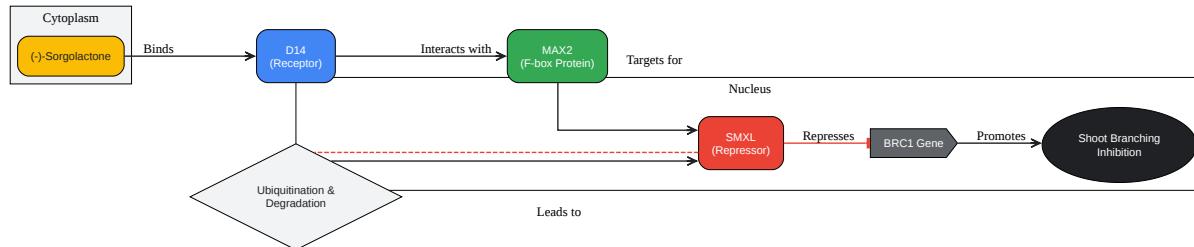
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sorgolactone, a member of the strigolactone (SL) family of plant hormones, plays a crucial role in regulating plant architecture, most notably by inhibiting shoot branching.^[1] Originally identified as germination stimulants for parasitic weeds, SLs are now recognized as endogenous signaling molecules that control various aspects of plant development.^{[1][2]} This technical guide provides an in-depth overview of the mechanism of action of **(-)-Sorgolactone** in shoot branching inhibition, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism: The Strigolactone Signaling Pathway


The inhibitory effect of **(-)-Sorgolactone** on shoot branching is mediated by a well-defined signaling pathway that leads to the suppression of axillary bud outgrowth. This pathway involves a series of protein interactions that ultimately regulate the expression of downstream genes responsible for branching control.

The key components of the strigolactone signaling pathway are:

- D14 (DWARF14): An α/β -hydrolase that acts as the primary receptor for strigolactones.^[3]

- MAX2 (MORE AXILLARY GROWTH 2) / D3 (DWARF3): An F-box protein that is a component of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[4]
- SMXL (SMAX1-LIKE) / D53 (DWARF53): A family of repressor proteins that inhibit the expression of branching-related genes.[3]

The binding of **(-)-Sorgolactone** to the D14 receptor induces a conformational change, promoting its interaction with the MAX2 F-box protein. This hormone-dependent complex then targets the SMXL repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the transcription of downstream target genes, such as BRANCHED1 (BRC1), which ultimately leads to the inhibition of axillary bud outgrowth.[5]

[Click to download full resolution via product page](#)

Caption: The **(-)-Sorgolactone** signaling pathway leading to shoot branching inhibition.

Quantitative Data on Shoot Branching Inhibition

The bioactivity of **(-)-Sorgolactone** in inhibiting shoot branching has been quantified in various studies, often in comparison to other natural and synthetic strigolactones. The pea (*Pisum*

sativum) axillary bud outgrowth assay is a common method used to assess this activity.

Strigolactone	Concentration (nM)	Axillary Bud Length (mm) \pm SE	Reference
Control (Acetone)	-	15.2 \pm 1.5	[6]
(-)-Sorgolactone	100	4.8 \pm 0.9	[6]
10	9.5 \pm 1.2	[6]	
(+)-Strigol	100	6.2 \pm 1.1	[6]
(+)-Orobanchol	100	7.1 \pm 1.0	[6]
GR24 (synthetic)	100	3.5 \pm 0.6	[6]

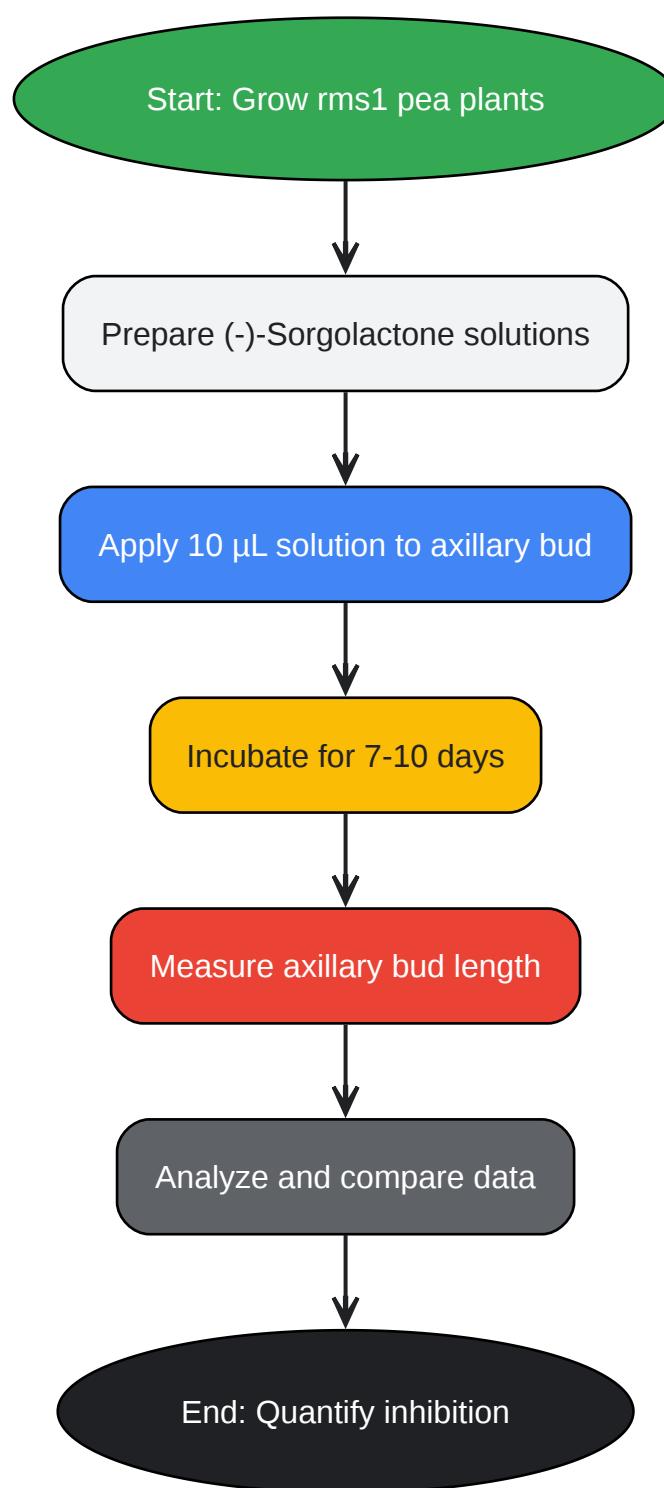
Table 1. Effect of **(-)-Sorgolactone** and other strigolactones on axillary bud outgrowth in the pea *rms1* mutant. Measurements were taken 10 days after direct application of a 10 μ L solution to the axillary bud at node 3 or 4.[6]

Strigolactone Stereoisomer	Concentration (μ M)	Number of Tillers	Reference
Control	-	12.5 \pm 1.5	[3]
(+)-5-Deoxystrigol	1	3.2 \pm 0.8	[3]
(-)-ent-2'-epi-5-Deoxystrigol	1	4.1 \pm 0.9	[3]
(-)-5-Deoxystrigol	1	9.8 \pm 1.2	[3]
(+)-ent-2'-epi-5-Deoxystrigol	1	10.5 \pm 1.3	[3]

Table 2. Effect of 5-deoxystrigol stereoisomers on tiller number in the rice *d10* mutant. The (2'R) configuration, present in the more active isomers, is a key determinant of bioactivity.[3]

Experimental Protocols

Pea Axillary Bud Outgrowth Bioassay

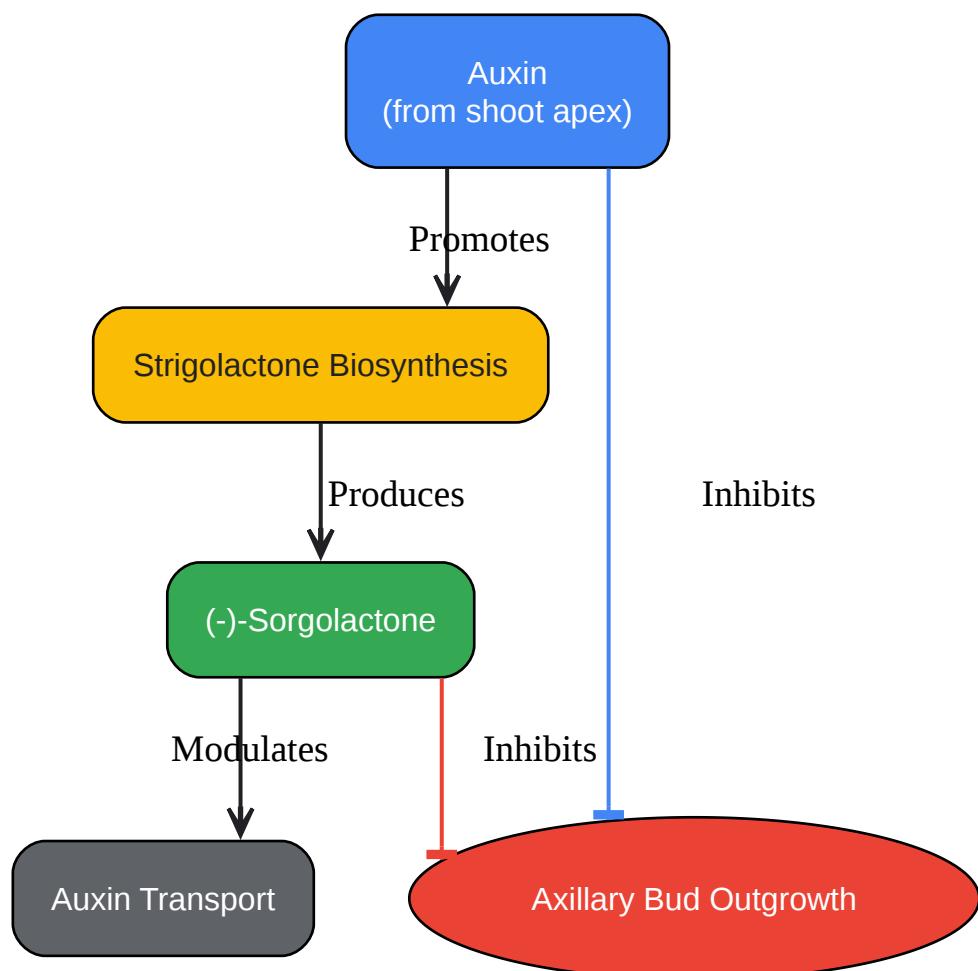

This bioassay is a robust method for quantifying the inhibitory effect of strigolactones on shoot branching.[6]

Materials:

- Pea (*Pisum sativum*) plants, typically a strigolactone-deficient mutant such as *rms1*, grown in controlled conditions (e.g., 22°C, 16h light/8h dark).
- **(-)-Sorgolactone** and other test compounds dissolved in acetone.
- Micropipette.
- Calipers or a ruler for measuring bud length.

Procedure:

- Grow pea plants until they have at least 4-5 expanded leaves. The axillary buds at nodes 3 and 4 are typically used for the assay.[6]
- Prepare serial dilutions of **(-)-Sorgolactone** in acetone. A final acetone concentration of 0.1% in the applied solution is common.
- Apply a 10 µL droplet of the test solution directly onto the axillary bud.[6]
- For the control group, apply a 10 µL droplet of the solvent (e.g., 0.1% acetone in water).
- After a defined period, typically 7-10 days, measure the length of the axillary bud/branch.[6]
- Perform statistical analysis to determine the significance of the inhibitory effect compared to the control.


[Click to download full resolution via product page](#)

Caption: Experimental workflow for the pea axillary bud outgrowth bioassay.

Interaction with Other Phytohormones

The regulation of shoot branching is a complex process involving the interplay of multiple hormones. **(-)-Sorgolactone** does not act in isolation but rather in concert with other phytohormones, particularly auxin.

Auxin, produced in the shoot apex, has long been known to inhibit axillary bud outgrowth, a phenomenon called apical dominance. Evidence suggests that auxin promotes the biosynthesis of strigolactones.^{[7][8]} In turn, strigolactones can modulate auxin transport.^[9] This intricate feedback loop ensures a fine-tuned control of shoot architecture in response to developmental and environmental cues.

[Click to download full resolution via product page](#)

Caption: Simplified logical relationship between auxin and **(-)-Sorgolactone** in controlling shoot branching.

Conclusion

(-)-Sorgolactone is a potent endogenous inhibitor of shoot branching in plants. Its mechanism of action, mediated through the D14-MAX2-SMXL signaling pathway, provides a clear target for the development of novel plant growth regulators. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and professionals in the fields of plant science and agrochemical development to further explore the fascinating biology of strigolactones and their potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Strigolactone inhibition of shoot branching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Antagonistic Action of Strigolactone and Cytokinin in Bud Outgrowth Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | How Strigolactone Shapes Shoot Architecture [frontiersin.org]
- 6. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strigolactone Acts Downstream of Auxin to Regulate Bud Outgrowth in Pea and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strigolactone acts downstream of auxin to regulate bud outgrowth in pea and Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Inhibitory Role of (-)-Sorgolactone in Shoot Branching: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12762389#sorgolactone-role-in-shoot-branching-inhibition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com